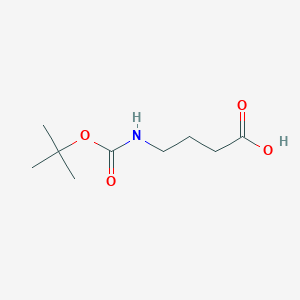

Boc-GABA-OH

描述

The exact mass of the compound 4-[(tert-Butoxycarbonyl)amino]butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDJWBGOQFTDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304045 | |

| Record name | n-boc-gamma-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57294-38-9 | |

| Record name | 57294-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-boc-gamma-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-γ-aminobutyric Acid (Boc-GABA-OH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-γ-aminobutyric acid (Boc-GABA-OH) is a critical building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The tert-butyloxycarbonyl (Boc) group serves as a widely utilized protecting group for the primary amine of γ-aminobutyric acid (GABA).[1][2] This protection strategy is fundamental in peptide synthesis and other organic reactions where the nucleophilicity of the amine must be masked to allow for selective reactions at other functional sites, such as the carboxylic acid.[2][3]

The Boc group is favored due to its straightforward installation using di-tert-butyl dicarbonate (Boc anhydride) and its stability under a wide range of non-acidic conditions, including exposure to bases and nucleophiles.[1][4] Importantly, it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it orthogonal to other protecting groups like Fmoc, which is base-labile.[1][2] This guide provides a detailed overview of the synthesis of this compound from GABA, focusing on experimental protocols, quantitative data, and reaction pathways.

Reaction Pathway and Mechanism

The synthesis involves the N-acylation of GABA with di-tert-butyl dicarbonate. The reaction proceeds via the nucleophilic attack of the amino group of GABA on one of the carbonyl carbons of the Boc anhydride. A base is typically employed to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproduct.[2] The intermediate then collapses, eliminating tert-butanol and carbon dioxide, to yield the stable N-Boc protected carbamate product.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

Several methods exist for the Boc protection of amino acids. The following protocol is a generalized yet detailed procedure adapted from established methods for N-Boc protection.[1][5][6]

3.1 Materials and Reagents

-

γ-Aminobutyric acid (GABA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

5% Aqueous Citric Acid Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

3.2 Detailed Procedure

-

Dissolution: Dissolve γ-aminobutyric acid (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water. A typical concentration is approximately 1.2 mL of the solvent mixture per mmol of GABA.[5] Stir the mixture at room temperature until all solids are dissolved.

-

Reaction: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.[5] The reaction is mildly exothermic.

-

Incubation: Continue stirring the reaction mixture for 2-4 hours. The mixture should become homogeneous within the first hour.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Aqueous Work-up:

-

Acidification and Extraction:

-

Cool the remaining aqueous layer in an ice bath and acidify it to a pH of ~3-4 by slowly adding a 5% aqueous citric acid solution.

-

Immediately extract the acidified aqueous layer three times with ethyl acetate.[5]

-

-

Drying and Concentration:

-

Combine the organic extracts from the previous step.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

3.3 Purification The crude product, which may be an oil or a solid, can be further purified. If the product is a solid, recrystallization from a hexane/ethyl acetate solvent system is often effective.[5] If it is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in diethyl ether and adding one equivalent of dicyclohexylamine, which causes the salt to precipitate.[5]

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative parameters for the synthesis of this compound.

| Parameter | Value/Condition | Reference |

| Reactant Stoichiometry | ||

| GABA | 1.0 equivalent | |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 equivalents | [5] |

| Base (Triethylamine) | 1.5 equivalents | [5] |

| Reaction Conditions | ||

| Solvent System | 1:1 (v/v) Dioxane/Water | [5] |

| Temperature | Room Temperature | [5] |

| Reaction Time | 2 - 4 hours | [4][5] |

| Product Characterization | ||

| Physical State | Colorless solid or oil | [1] |

| Molecular Weight | 203.24 g/mol | [7][8] |

| Melting Point | 55-57 °C | [7][9] |

| Boiling Point | 78-82 °C @ 0.2 mmHg | [7][9][10] |

| Typical Yield | >90% (Varies with scale and purity) | [5] |

Mandatory Visualizations

5.1 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. youtube.com [youtube.com]

- 7. This compound 97 57294-38-9 [sigmaaldrich.com]

- 8. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-gamma-aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-gamma-aminobutyric acid (Boc-GABA-OH) is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine, this compound is a crucial building block in medicinal chemistry and pharmaceutical research.[3][4] The Boc group prevents unwanted side reactions of the amino group, enabling its use in complex organic syntheses, particularly in solid-phase peptide synthesis and the development of GABA analogs and other neuroactive compounds.[3][4][5] Its enhanced stability and solubility in organic solvents make it a preferred intermediate for creating novel therapeutic agents targeting neurological disorders.[3][4] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization and use, and logical workflows relevant to its application in research and development.

Physicochemical Properties

The properties of N-Boc-gamma-aminobutyric acid are well-documented across various chemical suppliers and databases. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to pale cream/off-white crystals or powder. | [3][6][7][8] |

| Melting Point | 50 - 62 °C | [3][5][6][7][8] |

| Boiling Point | 78 - 82 °C at 0.2 mmHg | [5][8] |

| Solubility | Soluble in methanol, dichloromethane, and dimethyl sulfoxide; less soluble in water. | [4][8] |

| Storage Conditions | Store at 0 - 8 °C in a dry, dark place. | [3][8] |

Chemical and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-{[(tert-butoxy)carbonyl]amino}butanoic acid | [6] |

| CAS Number | 57294-38-9 | [3][6][8] |

| Molecular Formula | C₉H₁₇NO₄ | [3][6][9] |

| Molecular Weight | 203.24 g/mol | [6][8][10] |

| pKa (Predicted) | 4.70 ± 0.10 | [8] |

| XLogP3 (Computed) | 0.8 | [11] |

| SMILES | CC(C)(C)OC(=O)NCCCC(O)=O | [5][6] |

| InChI Key | HIDJWBGOQFTDLU-UHFFFAOYSA-N | [5][6] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and effective use of N-Boc-gamma-aminobutyric acid in a laboratory setting.

Purity Determination by Aqueous Acid-Base Titration

This method is commonly used to determine the purity of N-Boc-gamma-aminobutyric acid, as cited by suppliers.[6][7]

Objective: To quantify the acidic carboxylic group of the molecule to determine its purity.

Materials:

-

N-Boc-gamma-aminobutyric acid sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator solution

-

Ethanol or methanol (solvent)

-

Burette, beaker, magnetic stirrer, and stir bar

Procedure:

-

Accurately weigh a sample of N-Boc-gamma-aminobutyric acid (approximately 150-200 mg) and record the weight.

-

Dissolve the sample in a suitable volume of alcohol (e.g., 25-50 mL) in a beaker. Gentle warming may be required.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Fill a burette with the standardized NaOH solution and record the initial volume.

-

Titrate the sample solution with the NaOH solution while stirring continuously.

-

The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume from the burette.

-

Calculate the purity using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:

-

V = Volume of NaOH used (mL)

-

M = Molarity of NaOH solution (mol/L)

-

MW = Molecular weight of N-Boc-gamma-aminobutyric acid (203.24 g/mol )

-

W = Weight of the sample (mg)

-

Synthesis of N-Boc-gamma-aminobutyric acid

The standard procedure involves the protection of the amino group of GABA using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Objective: To introduce the Boc protecting group onto the primary amine of GABA.

Materials:

-

gamma-Aminobutyric acid (GABA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Dioxane or tetrahydrofuran (THF) and water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Magnesium sulfate (MgSO₄) for drying

Procedure:

-

Dissolve GABA in an aqueous solution of NaOH (e.g., 1 M) or a mixture of water/dioxane with TEA at 0 °C.

-

Add a solution of (Boc)₂O in dioxane or THF dropwise to the stirring GABA solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution to 0 °C and acidify to a pH of 2-3 with cold 1 M HCl.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude N-Boc-gamma-aminobutyric acid, which can be further purified by crystallization or column chromatography.

Visualizations: Workflows and Pathways

Synthesis and Deprotection Workflow

The following diagram illustrates the fundamental chemical transformations involving N-Boc-gamma-aminobutyric acid: its synthesis from GABA and its subsequent deprotection to reveal the free amine for further coupling reactions, a common step in drug development.[4]

Caption: Workflow for the synthesis and subsequent deprotection of N-Boc-GABA.

Role in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-gamma-aminobutyric acid is frequently used as a building block in Boc-chemistry solid-phase peptide synthesis.[5] The workflow below outlines the iterative cycle of deprotection and coupling.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 57294-38-9: n-tert-Butoxycarbonyl-gamma-aminobutyric a… [cymitquimica.com]

- 5. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. N-Boc-gamma-aminobutyric acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. BOC-GAMMA-ABU-OH | 57294-38-9 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. N-BOC-gamma-Aminobutyric acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of Boc-GABA-OH: A Technical Guide for Medicinal Chemists

An In-depth Technical Guide on the Core Applications of N-tert-Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) as a Fundamental Building Block in Drug Discovery and Development.

Introduction

N-tert-Butoxycarbonyl-γ-aminobutyric acid (this compound) has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its intrinsic structure, featuring a protected amine and a carboxylic acid, allows for its facile incorporation into a multitude of molecular architectures, including peptidomimetics, small molecule inhibitors, and complex linkers for novel therapeutic modalities. The Boc protecting group provides robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, enabling stepwise and controlled synthetic strategies. This guide provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its application in the synthesis of various bioactive compounds, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Applications of this compound in Medicinal Chemistry

This compound serves as a foundational component in the synthesis of compounds targeting the central nervous system (CNS), leveraging the neuroactive properties of the GABA scaffold. Its utility extends beyond CNS applications, finding use in oncology and other therapeutic areas.

Synthesis of GABA Analogs and Gabapentinoids

This compound is a key starting material for the synthesis of GABA analogs, a class of drugs with significant therapeutic applications as anticonvulsants, analgesics for neuropathic pain, and anxiolytics.[1][2] The synthesis of gabapentin and its derivatives often involves the modification of the GABA backbone, a process facilitated by the use of this compound to control reactivity during synthetic transformations.[3]

Peptidomimetics and Solid-Phase Peptide Synthesis (SPPS)

The structural rigidity and defined stereochemistry of the GABA unit make it an attractive component in the design of peptidomimetics. This compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[4][5] This allows for the creation of peptides with modified backbones, which can lead to improved metabolic stability, enhanced cell permeability, and altered conformational properties.

Linker Chemistry for Proteolysis Targeting Chimeras (PROTACs)

In the rapidly evolving field of targeted protein degradation, this compound has found a crucial role as a versatile linker component in the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The GABA moiety within the linker can influence the solubility, cell permeability, and ternary complex formation of the PROTAC.

Development of Novel Enzyme Inhibitors

This compound serves as a scaffold for the development of inhibitors for various enzymes. A notable example is its use in the synthesis of branched-chain amino acid aminotransferase 1 (BCAT1) inhibitors, which have shown potential as therapeutic agents for certain types of cancer.[8][9] The GABA core can be elaborated with various functional groups to achieve potent and selective inhibition.

Quantitative Data on Bioactive Compounds Synthesized from this compound

The following tables summarize the biological activity of various compounds synthesized using this compound as a key building block.

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| BCAT1 Inhibitors | ||||

| WQQ-345 | BCAT1 | Enzymatic Assay | 4.87 mM | [10] |

| Compound 7 | BCAT1 | Enzymatic Assay | 0.78 mM | [10] |

| Gabapentin | BCAT1 | Enzymatic Assay | 5.07 mM | [10] |

| GABA Uptake Inhibitors | pIC50 | |||

| Compound 15b | mGAT1-4 | GABA transport inhibition | 4.23-5.23 | [8] |

| Compound 15c | mGAT1-4 | GABA transport inhibition | 4.23-5.23 | [8] |

| rac-(u)-13c | mGAT1 | GABA uptake assay | 5.67 | [11] |

| rac-(u)-13c | hGAT-1 | GABA uptake assay | 6.14 | [11] |

| rac-(u)-13d | mGAT4 | GABA uptake assay | High Potency | [11] |

| Gabapentin Analogues | ||||

| (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) | α2δ subunit of calcium channel | Binding Assay | 0.120 | [1] |

| Gabapentin | α2δ subunit of calcium channel | Binding Assay | 0.140 | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are representative examples and may require optimization for specific applications.

Protocol 1: Synthesis of a Bicyclic GABA Derivative as a BCAT1 Inhibitor

This protocol is adapted from the synthesis of compound 1 as described by Li et al. (2023).[10]

Step 1: Synthesis of tert-butyl 2-((1R,2R,4S*)-2-(nitromethyl)bicyclo[2.2.1]heptan-2-yl)acetate (12)

-

To a stirred solution of diisopropylamine (3.96 g, 39.1 mmol) in dried THF (20 mL) cooled at -78 °C under N₂, n-BuLi (1.6 M solution in THF, 24.5 mL, 39.2 mmol) is added dropwise.

-

The mixture is stirred for 0.5 h at this temperature.

-

A solution of tert-butyl acetate (4.55 g, 39.2 mmol) in dried THF (5 mL) is added dropwise, and the resulting mixture is stirred for another 0.5 h at this temperature.

-

A solution of compound 11 (2.00 g, 13.1 mmol) in dried THF (5 mL) is added dropwise to the above mixture.

-

The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The residue is purified by column chromatography on silica gel to afford compound 12.

Step 2: Synthesis of 2-((1R,2R,4S*)-2-(nitromethyl)bicyclo[2.2.1]heptan-2-yl)acetic acid (13)

-

To a stirred solution of compound 12 (2.00 g, 7.43 mmol) in CH₂Cl₂ (12 mL) cooled at 0 °C, trifluoroacetic acid (TFA, 12 mL) is added dropwise.

-

The reaction mixture is stirred for 3–4 h at room temperature.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with n-hexane to give compound 13.

Step 3: Synthesis of 2-((1R,2R,4S*)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl)acetic acid (1)

-

A mixture of compound 13 (1.20 g, 5.63 mmol) and Pd(OH)₂ (0.12 g) in MeOH (15 mL) is subjected to standard hydrogenolysis at atmospheric pressure (balloon) at room temperature overnight.

-

The reaction mixture is filtered through Celite, and the filtrate is evaporated.

-

The resulting solid is triturated with a mixed solvent (MeOH/EtOAc = 1/3) to give the final compound 1.

Characterization: The structure and purity of the synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc chemistry on a solid support (e.g., Merrifield resin).[5][12]

-

Resin Swelling: The resin is swollen in dichloromethane (DCM) for 1-2 hours.

-

First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin using a suitable activating agent (e.g., DCC/HOBt or HBTU/DIEA) in DMF. The completion of the reaction is monitored using the Kaiser test.

-

Boc Deprotection: The Boc group is removed by treating the resin with 50% TFA in DCM for 30 minutes. The resin is then washed with DCM and neutralized with a solution of 10% DIEA in DMF.

-

This compound Coupling: this compound (3 equivalents) is pre-activated with HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF. The activated solution is then added to the deprotected resin-bound peptide. The coupling reaction is allowed to proceed for 2-4 hours and monitored by the Kaiser test.

-

Chain Elongation: Steps 3 and 4 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with anhydrous HF or a cocktail of strong acids (e.g., TFA/TIS/H₂O).

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in an appropriate aqueous solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Conceptual Workflow for PROTAC Synthesis using a this compound Linker

This protocol provides a conceptual framework for the synthesis of a PROTAC where this compound serves as a component of the linker.

-

Synthesis of Linker-Warhead Conjugate:

-

Couple the carboxylic acid of this compound to an amine-functionalized "warhead" (target protein ligand) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

-

Purify the resulting Boc-protected linker-warhead conjugate.

-

-

Boc Deprotection:

-

Remove the Boc protecting group from the linker-warhead conjugate using 20% TFA in DCM.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

Coupling to E3 Ligase Ligand:

-

Couple the newly exposed amine of the linker-warhead conjugate to the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) using standard amide coupling conditions.

-

-

Purification:

-

Purify the final PROTAC molecule using column chromatography or preparative HPLC.

-

Characterize the final product by NMR and mass spectrometry.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of this compound.

Caption: Overview of the GABAergic signaling pathway.

Caption: Experimental workflow for SPPS with this compound.

Caption: Logical workflow for PROTAC synthesis.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal. Its utility as a protected GABA analog allows for the rational design and synthesis of a wide range of bioactive molecules. From established therapeutic classes like gabapentinoids to cutting-edge modalities such as PROTACs, this compound provides a reliable and versatile starting point for innovation. The experimental protocols and data presented in this guide underscore its importance and provide a practical framework for its application in drug discovery and development projects. As the demand for novel therapeutics continues to grow, the strategic use of fundamental building blocks like this compound will remain critical to advancing the field of medicinal chemistry.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and SAR of functionally selective allosteric modulators of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

A Technical Guide to the Solubility of N-tert-Butoxycarbonyl-γ-aminobutyric Acid (Boc-GABA-OH) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) is a protected form of γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis and the development of various therapeutic agents, particularly those targeting neurological disorders.[1] This protecting group enhances the lipophilicity of the amino acid, which generally improves its solubility in organic solvents compared to its unprotected counterpart.[2] A thorough understanding of the solubility of this compound in different organic solvents is paramount for its effective application in synthetic chemistry, including reaction setup, purification, and formulation.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 57294-38-9 |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol [3] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 55-57 °C |

Qualitative Solubility Profile

The presence of the bulky, non-polar tert-butyl group in this compound is expected to confer good solubility in a range of moderately polar to non-polar organic solvents.[4] Based on the general characteristics of Boc-protected amino acids, the following table summarizes the expected qualitative solubility of this compound.

| Solvent Family | Solvent | Expected Solubility |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble[4] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Soluble[4] |

| Ethers | Diethyl Ether, Dioxane | Likely Soluble |

| Esters | Ethyl Acetate | Soluble[4] |

| Alcohols | Methanol, Ethanol | Likely Soluble |

| Non-Polar Solvents | Toluene, Hexanes | Likely Sparingly Soluble to Insoluble |

| Aqueous Solutions | Water | Insoluble[5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[2][4]

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.[2][4]

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.[4]

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a pipette tip with a filter or to centrifuge the vials before sampling.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor should be accurately recorded.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of Boc-GABA-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH), a key building block in peptide synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol .[1] The spectroscopic data presented below are crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~4.9 - 5.1 | Singlet (broad) | 1H | Amine (-NH) |

| 3.18 | Quartet | 2H | -CH₂-NHBoc |

| 2.39 | Triplet | 2H | -CH₂-COOH |

| 1.82 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| 1.44 | Singlet | 9H | tert-butyl (-C(CH₃)₃) |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | Carboxylic Acid Carbonyl (-COOH) |

| 156.5 | Carbamate Carbonyl (-O-(C=O)-NH-) |

| 79.2 | Quaternary Carbon (-C (CH₃)₃) |

| 39.9 | Methylene Carbon adjacent to Nitrogen (-C H₂-NHBoc) |

| 31.2 | Methylene Carbon adjacent to Carbonyl (-C H₂-COOH) |

| 28.4 | tert-butyl Carbons (-C(C H₃)₃) |

| 25.1 | Central Methylene Carbon (-CH₂-C H₂-CH₂-) |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3345 | Medium | N-H stretch (Amide) |

| 2970 - 2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1715 | Strong | C=O stretch (Carboxylic Acid and Urethane Carbonyls) |

| ~1528 | Strong | N-H bend (Amide II) |

| 1440 - 1395 | Medium | O-H bend |

| 1320 - 1210 | Medium | C-O stretch |

Sample preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the molecular ion. Fragmentation is often dominated by the loss of the Boc protecting group.

| m/z | Assignment |

| 204.12 | [M+H]⁺ (Protonated Molecular Ion) |

| 148.08 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 104.07 | [M+H - C₅H₉NO₂]⁺ (Loss of Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single peak.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

KBr Pellet : Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis :

-

Identify the peak corresponding to the molecular ion.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure, paying particular attention to the characteristic losses from the Boc group.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group in GABA Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its therapeutic potential is vast, but its chemical structure, containing both a reactive amine and a carboxylic acid, presents challenges in complex organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group serves as an indispensable tool for medicinal chemists, enabling the selective masking of GABA's amino functionality. This technical guide provides an in-depth exploration of the Boc protecting group's application to GABA, detailing its chemical properties, synthesis, and deprotection strategies. It offers a comprehensive summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the efficient and strategic use of Boc-GABA in drug discovery and development.

Introduction: The Significance of Amine Protection in GABA Derivatization

Gamma-aminobutyric acid (GABA) is a four-carbon non-proteinogenic amino acid that functions as the principal inhibitory neurotransmitter in the brain.[1][2] Its inhibitory effects are mediated through its interaction with GABA receptors, which are broadly classified into ionotropic GABAA and metabotropic GABAB receptors.[3] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2]

The chemical structure of GABA, featuring both a primary amine and a carboxylic acid, necessitates the use of protecting groups in the synthesis of its derivatives. The amine group, being nucleophilic, can interfere with reactions targeting the carboxylic acid or other parts of a larger molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4] The use of N-Boc-γ-aminobutyric acid (Boc-GABA) allows for the selective modification of the carboxylic acid moiety and its incorporation into more complex molecular architectures, such as peptides and pharmacologically active small molecules.[5]

Physicochemical Properties of N-Boc-γ-Aminobutyric Acid

N-Boc-γ-aminobutyric acid is a white to off-white crystalline solid that is soluble in many organic solvents but has limited solubility in water.[6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H17NO4 | |

| Molecular Weight | 203.24 g/mol | |

| Melting Point | 55-57 °C | |

| Boiling Point | 78-82 °C at 0.2 mmHg | |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in methanol, dichloromethane, and dimethyl sulfoxide | [6] |

Experimental Protocols

N-Boc Protection of γ-Aminobutyric Acid (GABA)

The protection of the amino group of GABA with di-tert-butyl dicarbonate (Boc2O) is a robust and high-yielding reaction. Several protocols have been reported, with variations in solvent systems and bases. Below are two representative procedures.

Protocol 3.1.1: Aqueous Acetone Method

This method utilizes a mixture of water and acetone as the solvent system and is performed at room temperature, offering an environmentally benign option.

-

Materials:

-

γ-Aminobutyric acid (GABA)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Acetone

-

Distilled water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of GABA in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.

-

Stir the mixture at room temperature for 5-10 minutes until the GABA is fully dissolved.

-

Add 1.1 mmol of di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, add 5 mL of dichloromethane to the mixture and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with an additional 2 x 5 mL of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-Boc-γ-aminobutyric acid in high yield.[7]

-

Protocol 3.1.2: Dioxane/Water with NaOH

This classic method employs a mixture of dioxane and water with sodium hydroxide as the base.

-

Materials:

-

γ-Aminobutyric acid (GABA)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

1,4-Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve GABA (1 equivalent) in a mixture of 1,4-dioxane and 1 M NaOH solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise to the cooled GABA solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield N-Boc-γ-aminobutyric acid.

-

Deprotection of N-Boc-γ-Aminobutyric Acid

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

Protocol 3.2.1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally efficient method for Boc deprotection.

-

Materials:

-

N-Boc-γ-aminobutyric acid (or a derivative)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Toluene (for azeotropic removal of TFA)

-

-

Procedure:

-

Dissolve the N-Boc-protected GABA derivative (1 equivalent) in anhydrous dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this azeotropic removal two to three times.

-

The resulting product is the TFA salt of the deprotected amine. Yields for this type of deprotection on GABA derivatives are reported to be in the range of 70-100%.[1]

-

Protocol 3.2.2: Hydrochloric Acid (HCl) in an Organic Solvent

For substrates sensitive to TFA, a solution of HCl in an organic solvent such as dioxane or methanol can be used.

-

Materials:

-

N-Boc-γ-aminobutyric acid (or a derivative)

-

4 M HCl in 1,4-dioxane (or another suitable solvent)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the N-Boc-protected GABA derivative in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Stir the mixture at room temperature until the deprotection is complete as monitored by TLC.

-

If a precipitate forms, collect the solid by filtration and wash with diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

-

Quantitative Data Summary

The efficiency of the Boc protection and deprotection reactions can be influenced by various factors including the solvent, base, temperature, and reaction time. The following tables summarize representative quantitative data from the literature for these transformations on GABA and its derivatives.

Table 1: N-Boc Protection of Amines

| Substrate | Reagents and Conditions | Yield | Reference |

| Various Amines | (Boc)2O, Water/Acetone, RT, 5-10 min | Excellent | [7] |

| Diamines | (Boc)2O, Me3SiCl, MeOH, RT, 1 hr | 66% | [8] |

| Various Amines | (Boc)2O, Yttria-zirconia, MeCN, RT | Excellent | [9] |

Table 2: Deprotection of N-Boc-GABA and Derivatives

| Substrate | Reagents and Conditions | Yield | Reference |

| N-Boc-GABA Derivative | TFA, 24 h, rt | 50-85% | [1] |

| N-Boc-GABA Derivative | TFA, CH2Cl2, 0 °C to rt, 3-4 h | 76% | [10] |

| Various N-Boc Amines | Oxalyl chloride, MeOH, RT, 1-4 h | up to 90% | [11] |

| N-Boc Amines | Choline chloride:pTSA, RT, 10-30 min | Excellent | [3] |

| N-Boc Amino Acids | TTP-NTf2, TFA (2 equiv), 130 °C, 7-10 min | High | [12] |

Visualizing Workflows and Pathways

GABAergic Synaptic Transmission

GABA's primary role is to reduce neuronal excitability by binding to its receptors on the postsynaptic membrane. This process involves synthesis, release, receptor binding, and reuptake.

Caption: Simplified schematic of GABAergic neurotransmission.

Experimental Workflow: Boc Protection of GABA

The following diagram illustrates the key steps in the synthesis of N-Boc-GABA.

Caption: Workflow for the N-Boc protection of GABA.

Experimental Workflow: Boc Deprotection of Boc-GABA

This diagram outlines the process for removing the Boc protecting group from N-Boc-GABA.

Caption: Workflow for the acidic deprotection of N-Boc-GABA.

Applications in Synthesis

N-Boc-GABA is a versatile building block in the synthesis of a wide array of molecules, from simple derivatives to complex peptides and pharmaceuticals.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-GABA can be incorporated into peptide sequences to act as a flexible spacer or to mimic a γ-amino acid residue. The general cycle for incorporating a Boc-protected amino acid, including Boc-GABA, onto a solid support is as follows:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA in DCM.[6]

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA).

-

Coupling: The incoming Boc-GABA is activated with a coupling agent (e.g., DCC, HBTU) and coupled to the free amine of the resin-bound peptide.[6]

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Synthesis of GABAergic Drugs

Boc-GABA is a key intermediate in the synthesis of various GABA analogues with therapeutic properties. For instance, it can be envisioned as a precursor in the synthesis of vigabatrin, an irreversible inhibitor of GABA transaminase used as an anticonvulsant.[2] A hypothetical synthetic route could involve the esterification of the carboxylic acid of Boc-GABA, followed by functional group manipulations at the α-carbon to introduce the vinyl group, and subsequent deprotection of the Boc group.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, and its application to γ-aminobutyric acid has been instrumental in the development of novel GABAergic modulators. This technical guide has provided a comprehensive overview of the synthesis, deprotection, and application of N-Boc-GABA, supported by quantitative data and detailed experimental protocols. The provided workflows and diagrams offer a clear visual representation of the key processes involved. For researchers in medicinal chemistry and drug development, a thorough understanding of the principles and practices outlined herein is essential for the successful design and synthesis of next-generation therapeutics targeting the GABA system.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

Thermal Stability and Degradation Profile of Boc-GABA-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of N-tert-butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH). γ-Aminobutyric acid (GABA) is a critical inhibitory neurotransmitter in the central nervous system, and its protected derivatives, such as this compound, are pivotal intermediates in the synthesis of peptidomimetics and other neurologically active compounds. Understanding the thermal stability and degradation pathways of this compound is crucial for ensuring the quality, safety, and efficacy of resulting pharmaceutical products. This document outlines the key physicochemical properties, thermal degradation mechanisms, and recommended analytical methodologies for assessing the stability of this compound.

Introduction

This compound is a derivative of GABA where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in peptide synthesis and medicinal chemistry due to the Boc group's stability under various reaction conditions and its facile removal under acidic conditions. However, thermal stress during manufacturing, storage, or analytical procedures can lead to degradation, impacting the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates. This guide details the expected thermal behavior of this compound and provides protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various processing and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₄ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Melting Point | 55-57 °C | [1][2] |

| Boiling Point | 78-82 °C at 0.2 mmHg | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in many organic solvents | |

| Primary Application | Peptide synthesis | [1][2] |

Thermal Stability and Degradation Profile

The thermal stability of this compound is influenced by two primary factors: the lability of the N-Boc protecting group and the intrinsic stability of the GABA backbone.

Thermogravimetric Analysis (TGA)

-

Initial Weight Loss (below 100°C): This can be attributed to the loss of residual solvents or moisture.

-

Major Weight Loss (approximately 150-250°C): This stage corresponds to the primary decomposition of the molecule, initiated by the cleavage of the Boc protecting group. This process results in the loss of isobutylene and carbon dioxide.

-

Further Degradation (above 250°C): Subsequent weight loss at higher temperatures would be associated with the decomposition of the remaining GABA moiety.

Table 2: Predicted Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Degradation Event |

| < 100 | Variable | Loss of residual solvent/moisture |

| 150 - 250 | ~49.2% | Loss of Boc group (isobutylene + CO₂) |

| > 250 | Further loss | Decomposition of GABA backbone |

Differential Scanning Calorimetry (DSC)

A typical DSC thermogram for this compound is expected to show an endothermic event corresponding to its melting point, followed by exothermic events at higher temperatures indicating decomposition.

-

Melting Endotherm: A sharp endothermic peak is expected in the range of 55-57°C, consistent with the melting of the crystalline solid.

-

Decomposition Exotherm(s): At temperatures exceeding 150°C, one or more exothermic peaks would likely be observed, corresponding to the energy released during the decomposition of the Boc group and the subsequent degradation of the GABA structure.

Table 3: Predicted Differential Scanning Calorimetry Data for this compound

| Thermal Event | Predicted Temperature (°C) | Description |

| Melting (Endotherm) | 55 - 57 | Phase transition from solid to liquid |

| Decomposition (Exotherm) | > 150 | Onset of thermal degradation |

Degradation Pathway

The primary thermal degradation of this compound is anticipated to proceed through two main pathways:

-

Deprotection of the Boc Group: At elevated temperatures (typically >150°C), the Boc group undergoes thermal elimination to yield GABA, isobutylene, and carbon dioxide. This is a well-documented thermal degradation route for N-Boc protected amines.

-

Intramolecular Cyclization of GABA: The resulting GABA, or this compound under certain conditions, can undergo intramolecular cyclization (lactamization) to form γ-butyrolactam and water. This is a known degradation pathway for GABA itself under thermal stress.

Figure 1. Proposed thermal degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp up the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the temperature at which significant weight loss events occur.

References

Boc-GABA-OH: A Versatile Flexible Spacer in Contemporary Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of molecular design, particularly in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of efficacy. The linker, which connects the two functional ends of a bifunctional molecule, is far from being a passive component. Its length, flexibility, and chemical nature profoundly influence the molecule's overall properties, including its solubility, cell permeability, and ability to facilitate the desired biological interactions. Among the diverse array of linker building blocks, N-tert-butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) has emerged as a valuable and versatile flexible spacer. This technical guide provides a comprehensive overview of the properties of this compound and its application as a flexible spacer in molecular design, with a focus on its role in PROTACs.

Physicochemical Properties of this compound

This compound is a commercially available, non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into molecules during synthesis, while the carboxylic acid provides a reactive handle for conjugation.

| Property | Value | Reference(s) |

| Molecular Formula | C9H17NO4 | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 55-57 °C | |

| Boiling Point | 78-82 °C at 0.2 mmHg | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

The Role of Flexible Spacers in Molecular Design

Flexible linkers, such as those derived from this compound, offer several advantages in the design of bifunctional molecules like PROTACs. Their primary role is to bridge two binding moieties—one for the target protein of interest (POI) and the other for an E3 ubiquitin ligase—at an optimal distance and with the correct orientation to facilitate the formation of a stable and productive ternary complex.[3][4]

The flexibility of the GABA backbone allows the PROTAC molecule to adopt multiple conformations, increasing the probability of achieving the necessary geometry for the E3 ligase to ubiquitinate the target protein. This conformational adaptability can compensate for suboptimal binding of the individual ligands and can be a key factor in the overall efficacy of the PROTAC.[4]

Application of this compound in PROTACs

This compound is frequently used as a building block to construct the linker of PROTACs. Its simple, linear, and flexible nature allows for the systematic extension of the linker length by incorporating one or more GABA units. This enables researchers to create a library of PROTACs with varying linker lengths to empirically determine the optimal length for a given target and E3 ligase pair.

A prime example of the application of this compound is in the synthesis of UNC6852, a potent PROTAC that targets the Polycomb Repressive Complex 2 (PRC2) for degradation.[1][2][5][6] The linker of UNC6852 is constructed using this compound, highlighting its utility in developing clinically relevant molecules.[1][2][5][6]

Quantitative Analysis of Linker Length on PROTAC Activity

The length of the linker is a critical parameter that can dramatically impact the degradation efficiency of a PROTAC. A study by Potjewyd et al. (2020) on EED-targeted PROTACs provides a clear illustration of this principle. The study compared two PROTACs, UNC6851 and UNC6852, which differ only by a single methylene group in their linkers. UNC6852, which has a longer linker derived from a 3-methylene unit (akin to GABA), demonstrated significantly more potent degradation of its target proteins, EED and EZH2, compared to UNC6851 with its shorter 2-methylene linker.[5]

| Compound | Linker Moiety | Target Protein | DC50 (μM) in HeLa cells | Dmax (%) in HeLa cells | Reference(s) |

| UNC6852 | 3-methylene | EED | 0.79 ± 0.14 | 92 | [5] |

| EZH2 | 0.3 ± 0.19 | 75 | [5] | ||

| UNC6851 | 2-methylene | EED | Less potent than UNC6852 | - | [5] |

| EZH2 | Less potent than UNC6852 | - | [5] |

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation observed.

This data underscores the importance of fine-tuning the linker length for optimal PROTAC activity, a process for which this compound is an ideal building block.

Signaling Pathway and Experimental Workflow

Ubiquitin-Proteasome System and PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The following diagram illustrates the mechanism of action of a PROTAC, where a molecule containing a this compound spacer would facilitate the ubiquitination and subsequent degradation of a target protein.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Boc-GABA-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is a four-carbon non-proteinogenic amino acid that functions as the primary inhibitory neurotransmitter in the mammalian central nervous system. The incorporation of GABA into peptide structures is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced conformational stability, resistance to enzymatic degradation, and unique pharmacological properties. Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry provides a robust and effective method for the assembly of GABA-containing peptides.[1][2]

This document outlines a detailed protocol for the incorporation of Boc-GABA-OH into a peptide sequence using manual Boc-SPPS. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group and typically benzyl-based protecting groups for amino acid side chains, which are removed by a strong acid in the final cleavage step.[3]

Core Principles of Boc-SPPS

The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue. The fundamental steps in each cycle are:

-

Deprotection: Removal of the N-terminal Boc protecting group with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

-

Neutralization: Neutralization of the resulting trifluoroacetate salt of the N-terminal amine with a hindered organic base, such as N,N-diisopropylethylamine (DIEA).[3][4]

-

Coupling: Activation of the carboxylic acid of the incoming Boc-amino acid and its subsequent coupling to the free N-terminal amine of the resin-bound peptide.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts before initiating the next cycle.[3]

This entire process is followed by a final cleavage step, where the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed.

Experimental Protocols

Materials and Reagents

-

Resin: Merrifield resin or PAM (phenylacetamidomethyl) resin are commonly used for Boc-SPPS.[4] The loading of the first amino acid should be determined prior to synthesis.

-

This compound

-

Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), Isopropanol (IPA).

-

Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Solution: 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM.

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Alternatively, uronium-based reagents like HBTU or HATU can be used with DIEA.

-

-

Washing Solvents: DCM, DMF, IPA.

-

Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). (Caution: These are extremely hazardous and require specialized equipment and handling procedures).

-

Scavengers: Anisole, thioanisole, or a scavenger cocktail appropriate for the peptide sequence.

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the solvent.

Boc-SPPS Cycle for this compound Incorporation

This cycle is performed for each amino acid to be added to the peptide chain, including this compound.

1. Deprotection

-

Add the deprotection solution (50% TFA in DCM) to the resin.

-

Agitate the mixture for 2 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution.

-

Agitate for 20-30 minutes.[4]

-

Drain the solution.

2. Washing

-

Wash the resin thoroughly with DCM (3 times).

-

Wash the resin with IPA (2 times).[4]

-

Wash the resin with DCM (3 times).

3. Neutralization

-

Add the neutralization solution (10% DIEA in DCM) to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Drain the solution.

4. Washing

-

Wash the resin thoroughly with DCM (3 times).

-

Wash the resin with DMF (3 times) to prepare for the coupling step.

5. Coupling of this compound

This protocol describes a standard DIC/HOBt activation method.

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.

-

Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Add the activated this compound solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

6. Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times).

-

Wash the resin with DCM (3 times).

Repeat the entire cycle for the next amino acid in the sequence.

Final Cleavage and Deprotection

Standard HF Cleavage Protocol (Requires specialized apparatus)

-

Dry the peptide-resin under vacuum.

-

Place the dried resin in the HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole).

-

Cool the reaction vessel to 0°C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

Data Presentation

| Parameter | Reagent/Condition | Volume/Concentration | Duration |

| Resin Swelling | DCM | 10-15 mL/g resin | ≥ 30 min |

| Deprotection | 50% TFA in DCM | ~10 mL/g resin | 2 min + 20-30 min |

| Neutralization | 10% DIEA in DCM | ~10 mL/g resin | 2 x 2 min |

| Coupling (DIC/HOBt) | This compound | 2-4 equivalents | 1-2 hours |

| HOBt | 2-4 equivalents | ||

| DIC | 2-4 equivalents | ||

| Final Cleavage | Anhydrous HF | - | 1-2 hours at 0°C |

Table 1: Summary of typical quantitative parameters for Boc-SPPS of a GABA-containing peptide.

| Coupling Reagent | Activation Principle | Key Advantages |

| DIC/HOBt | Carbodiimide activation with an additive to suppress side reactions. | Cost-effective and widely used. |

| HBTU/HATU | Uronium/Guanidinium-based activation. | Faster coupling kinetics, often more efficient for difficult couplings. |

Table 2: Common coupling reagents for Boc-SPPS.

Visualizations

Caption: General workflow for the Boc-SPPS cycle.

Caption: Simplified mechanism of Boc deprotection.

References

Utilizing Boc-GABA-OH in Automated Peptide Synthesizers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The incorporation of GABA into peptide sequences is a key strategy in medicinal chemistry to enhance peptide flexibility, improve metabolic stability, and modulate pharmacological activity.[2] Peptides containing GABA are being investigated for a range of therapeutic applications, including the treatment of neurological disorders, diabetes, and cancer.[3]

This document provides detailed application notes and protocols for the successful incorporation of N-α-tert-butyloxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) in automated solid-phase peptide synthesis (SPPS). Boc chemistry, while requiring harsher cleavage conditions than the more commonly used Fmoc strategy, offers advantages for the synthesis of hydrophobic peptides and can be highly efficient when optimized.[3][4][5]

Challenges in Incorporating this compound

The primary challenges in utilizing this compound in automated peptide synthesis are related to its structure:

-

Steric Hindrance: While less bulky than some proteinogenic amino acids, the flexible nature of the GABA backbone can sometimes lead to inefficient coupling.

-

Secondary Structure Formation: The increased flexibility imparted by GABA can, in some sequences, promote the formation of secondary structures on the resin support, potentially hindering subsequent coupling steps.[6]

-

Aggregation: Peptides containing hydrophobic residues are prone to aggregation during synthesis, which can be exacerbated by the presence of flexible linkers like GABA.[6][7]